3alpha-Taraxerol; Epitaraxerol 3alpha-Taraxerol; Epitaraxerol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16669491
InChI: InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20?,22?,23?,24?,27-,28-,29-,30+/m0/s1
SMILES:
Molecular Formula: C30H50O
Molecular Weight: 426.7 g/mol

3alpha-Taraxerol; Epitaraxerol

CAS No.:

Cat. No.: VC16669491

Molecular Formula: C30H50O

Molecular Weight: 426.7 g/mol

* For research use only. Not for human or veterinary use.

3alpha-Taraxerol; Epitaraxerol -

Specification

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
IUPAC Name (6aR,6aS,8aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol
Standard InChI InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20?,22?,23?,24?,27-,28-,29-,30+/m0/s1
Standard InChI Key GGGUGZHBAOMSFJ-QYQADISHSA-N
Isomeric SMILES C[C@]12CCC(CC1[C@@]3(CCC4[C@]5(CCC(C(C5CC[C@]4(C3=CC2)C)(C)C)O)C)C)(C)C
Canonical SMILES CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3alpha-Taraxerol and Epitaraxerol belong to the taraxerane class of triterpenoids, characterized by a pentacyclic framework with specific methyl group arrangements. The IUPAC name for 3alpha-Taraxerol, (6aR,6aS,8aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol, reflects its stereochemical complexity. Epitaraxerol differs in the spatial orientation of hydroxyl and methyl groups, though exact structural variations remain under investigation.

Table 1: Comparative Molecular Properties

Property3alpha-Taraxerol/EpitaraxerolTaraxerol
Molecular FormulaC₃₀H₅₀OC₃₀H₅₀O
Molecular Weight426.7 g/mol426.7 g/mol
IUPAC Name(6aR,6aS,8aR,14bR)-octamethyl...(3S,4aR,6aR,8aR...)-octamethyl...
Canonical SMILESCC1(CCC2(CC=C3C4(...)C)C)CC[C@]12CCC(C[C@H]1...)C
PubChem CID14615683292097

The distinction between these compounds lies in their stereodescriptors, as evidenced by divergent InChIKeys: GGGUGZHBAOMSFJ-QYQADISHSA-N for 3alpha-Taraxerol/Epitaraxerol versus GGGUGZHBAOMSFJ-GADYQYKKSA-N for Taraxerol . This subtle stereochemical variation significantly influences their biological interactions.

Synthetic and Natural Occurrence

While Taraxerol occurs naturally in Camellia sinensis and Erythrophleum fordii , the biosynthetic pathways for 3alpha-Taraxerol and Epitaraxerol remain less documented. Their isolation from plant sources suggests enzymatic epimerization or oxidation of Taraxerol precursors, though synthetic routes via selective hydroxylation are being explored to enhance yield.

Mechanism of Anti-Inflammatory Action

NF-κB Pathway Modulation

In murine macrophage models, 3alpha-Taraxerol suppresses lipopolysaccharide-induced TNF-α and IL-6 production by 62% and 58%, respectively, at 40 μM . This aligns with its inhibition of IκBα phosphorylation, preventing NF-κB nuclear translocation. The compound’s α-oriented hydroxyl group at C-3 facilitates hydrogen bonding with TAK1’s Lys158 residue, disrupting downstream kinase activation .

Antioxidant Synergy

Pretreatment with 40 mg/kg 3alpha-Taraxerol in isoproterenol-treated rats elevated cardiac SOD and GPx activities by 1.8-fold and 2.1-fold, respectively, while reducing malondialdehyde (MDA) levels to 3.2 nmol/mg protein versus 6.7 nmol/mg in controls . This dual antioxidant/anti-inflammatory profile suggests multi-target engagement, potentially through Nrf2 pathway activation.

Cardiovascular Protective Effects

Myocardial Infarction Models

In Wistar rats subjected to isoproterenol-induced cardiotoxicity, 3alpha-Taraxerol pretreatment (20-40 mg/kg) reduced serum CK-MB from 348±21 U/L to 189±15 U/L and LDH from 580±34 U/L to 305±22 U/L, comparable to ramipril controls . Histopathological analysis showed 67% reduction in neutrophilic infiltration, indicating preserved myocardial architecture.

Hemodynamic Outcomes

The same study documented dose-dependent hypotension: systolic BP decreased from 162±8 mmHg (isoproterenol-only) to 128±6 mmHg with 40 mg/kg 3alpha-Taraxerol . Heart rate normalized from 432±24 bpm to 378±19 bpm, suggesting β-adrenergic receptor modulation.

Emerging Therapeutic Applications

Oncological Implications

Preliminary data show 50% inhibition of A549 lung cancer cell proliferation at 72 μM after 48h exposure. Apoptosis induction via caspase-3/7 activation (2.3-fold increase) suggests chemotherapeutic adjunct potential.

Challenges and Future Directions

Despite promising data, stereochemical instability during storage and low aqueous solubility (0.12 mg/mL) hinder development. Novel delivery systems like cyclodextrin complexes or nanoemulsions are under investigation to enhance bioavailability. Future work must clarify Epitaraxerol’s distinct pharmacological profile relative to its stereoisomers.

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